molecular formula C16H15N3O3S B14571921 N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}thiourea CAS No. 61622-27-3

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}thiourea

Cat. No.: B14571921
CAS No.: 61622-27-3
M. Wt: 329.4 g/mol
InChI Key: VBMQTFKJQNSFJU-UHFFFAOYSA-N
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Description

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}thiourea is an organic compound that features a thiourea group attached to a methoxy-substituted phenyl ring, which is further connected to a nitrophenyl group via an ethenyl linkage

Properties

CAS No.

61622-27-3

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

[2-methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl]thiourea

InChI

InChI=1S/C16H15N3O3S/c1-22-15-9-6-12(10-14(15)18-16(17)23)3-2-11-4-7-13(8-5-11)19(20)21/h2-10H,1H3,(H3,17,18,23)

InChI Key

VBMQTFKJQNSFJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}thiourea typically involves the reaction of 2-methoxy-5-[2-(4-nitrophenyl)ethenyl]aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the presence of a catalyst or an acidic medium to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylthioureas depending on the nucleophile used.

Scientific Research Applications

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Potential use in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}thiourea is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of thiourea.

    4-Methoxy-4’-nitrostilbene: Similar structure with a stilbene backbone.

    2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol: Similar structure with an aminoethanol group.

Uniqueness

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

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